Product packaging for 3-Amino-9-methyl-8-decen-1-ol(Cat. No.:CAS No. 2055683-40-2)

3-Amino-9-methyl-8-decen-1-ol

Cat. No.: B6303394
CAS No.: 2055683-40-2
M. Wt: 185.31 g/mol
InChI Key: VLCSGQZOYMAWNO-UHFFFAOYSA-N
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Description

3-Amino-9-methyl-8-decen-1-ol is a high-purity organic compound offered as a reference standard for chemical and biochemical research. This molecule features a ten-carbon chain with an amino group at the 1-position, a methyl group at the 9-position, and a double bond at the 8-position, making it a potential intermediate for synthesizing more complex molecules. Its structure suggests potential applications in the development of pharmaceuticals, agrochemicals, and organic materials. Researchers can utilize this compound as a building block in organic synthesis, for method development in analytical chemistry, or as a standard in mass spectrometry. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B6303394 3-Amino-9-methyl-8-decen-1-ol CAS No. 2055683-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-9-methyldec-8-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10(2)6-4-3-5-7-11(12)8-9-13/h6,11,13H,3-5,7-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCSGQZOYMAWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCCC(CCO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization of 3 Amino 9 Methyl 8 Decen 1 Ol

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of 3-Amino-9-methyl-8-decen-1-ol and for its isolation.

GC-MS is a suitable method for analyzing volatile compounds. However, the polarity of the amino and hydroxyl groups in this compound necessitates derivatization to increase its volatility and improve chromatographic peak shape. sigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

Following derivatization, the compound can be separated on a nonpolar capillary column. The mass spectrometer detector provides a fragmentation pattern that can be used for structural confirmation. A characteristic fragmentation for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken, leading to a resonance-stabilized nitrogen-containing cation. openstax.org

Table 2: Predicted GC-MS Parameters for Derivatized this compound

ParameterCondition
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
GC Column Nonpolar capillary column (e.g., DB-5ms)
Injection Mode Split/Splitless
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
Expected Fragmentation α-cleavage adjacent to the nitrogen atom

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often required for sensitive UV-Vis or fluorescence detection. myfoodresearch.com Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can form highly fluorescent products, enabling detection at low concentrations. nih.gov

Reversed-phase HPLC is a common mode of separation for such derivatized compounds. nih.gov The choice of column and mobile phase composition will depend on the specific derivative formed.

Table 3: General HPLC Conditions for Derivatized this compound

ParameterCondition
Derivatization Reagent o-Phthalaldehyde (OPA)/thiol for fluorescence detection
Chromatography Mode Reversed-Phase HPLC
Stationary Phase C18 or similar
Mobile Phase Gradient of acetonitrile (B52724) and water or buffer
Detection Fluorescence or UV-Vis

Since the 3-position of this compound is a chiral center, it is crucial to determine the enantiomeric purity of the compound. Chiral chromatography is the method of choice for this purpose. nih.gov This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC.

For HPLC, various CSPs based on amino acids or polysaccharides can be effective for separating the enantiomers of amino alcohols. nih.govsigmaaldrich.com In some cases, derivatization of the amine or alcohol group may be necessary to enhance the interaction with the chiral stationary phase and improve separation. koreascience.kr

For GC, derivatization of the amino alcohol is often required before separation on a chiral column. nih.gov

Table 4: Approaches for Chiral Separation of this compound Enantiomers

TechniqueApproach
Chiral HPLC Separation on a chiral stationary phase (e.g., polysaccharide-based)
May require derivatization to enhance selectivity
Chiral GC Derivatization followed by separation on a chiral capillary column

X-Ray Crystallography for Absolute Configuration Determination (if crystalline derivatives are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. thepharmajournal.com This technique requires a single, well-ordered crystal of the compound or a suitable crystalline derivative. researchgate.net If this compound itself is not crystalline, efforts can be made to form crystalline salts or derivatives with other chiral molecules. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions in the molecule, providing unambiguous proof of its stereochemistry. thepharmajournal.com

Derivatization Strategies and Analogs of 3 Amino 9 Methyl 8 Decen 1 Ol for Academic Exploration

Functional Group Modifications at the Amino Moiety

The secondary amino group in 3-Amino-9-methyl-8-decen-1-ol is a key site for derivatization, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's chemical properties.

Amide, Carbamate (B1207046), and Urea (B33335) Derivatives

The nucleophilic nature of the secondary amine allows for its acylation to form amides, or reaction with isocyanates and chloroformates to yield ureas and carbamates, respectively. These derivatives are of significant interest in medicinal chemistry and materials science due to their hydrogen bonding capabilities and structural diversity.

Amide Synthesis: Amides can be readily prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Carbamate Formation: Carbamates are typically synthesized by reacting the amino alcohol with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, under basic conditions. Another approach involves the reaction with an isocyanate in an aprotic solvent.

Urea Synthesis: Symmetrical or unsymmetrical ureas can be generated from this compound. The reaction with an isocyanate will produce a urea derivative. Phosgene or its safer equivalents, like triphosgene (B27547) or carbonyldiimidazole (CDI), can also be employed to first form a reactive intermediate which then reacts with another amine to form a urea. nih.gov

Table 1: Potential Amide, Carbamate, and Urea Derivatives of this compound

Derivative Type Reagent Example Product Structure (Hypothetical)
Amide Acetyl chloride N-(1-hydroxy-9-methyl-8-decen-3-yl)acetamide
Carbamate Benzyl chloroformate Benzyl (1-hydroxy-9-methyl-8-decen-3-yl)carbamate
Urea Phenyl isocyanate 1-(1-hydroxy-9-methyl-8-decen-3-yl)-3-phenylurea

Schiff Base Formation and Their Academic Study

The reaction of the primary amino group of a compound with an aldehyde or a ketone results in the formation of a Schiff base, which contains an imine or azomethine group (-C=N-). semanticscholar.org Schiff bases are versatile ligands in coordination chemistry and have been studied for their potential biological activities. semanticscholar.org While this compound possesses a secondary amine, it can still undergo condensation reactions with aldehydes and ketones, although the reactivity might differ from primary amines. The resulting N-substituted iminium ions are intermediates that can be of interest in further synthetic transformations.

The formation of Schiff bases from amino alcohols has been a subject of academic study, often exploring their stereochemistry and potential for intramolecular hydrogen bonding. For instance, the condensation of amino alcohols with salicylaldehydes can lead to the formation of Schiff bases that can act as chiral ligands in asymmetric catalysis. nih.gov

Table 2: Potential Schiff Base Formation with this compound

Carbonyl Compound Product Type (Hypothetical)
Benzaldehyde N-benzylidene-3-amino-9-methyl-8-decen-1-ol derivative (as an iminium ion)
Acetone (B3395972) N-isopropylidene-3-amino-9-methyl-8-decen-1-ol derivative (as an iminium ion)
Salicylaldehyde N-(2-hydroxybenzylidene)-3-amino-9-methyl-8-decen-1-ol derivative (as an iminium ion)

Functional Group Modifications at the Hydroxyl Moiety

The primary hydroxyl group offers another site for derivatization, allowing for the introduction of various functionalities that can modulate the polarity and reactivity of the molecule.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted to an ester by reaction with a carboxylic acid or its derivatives. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used in the presence of a base.

Etherification: The formation of an ether linkage can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 3: Potential Ester and Ether Derivatives of this compound

Derivative Type Reagent Example Product Structure (Hypothetical)
Ester Acetic anhydride 3-Amino-9-methyl-8-decen-1-yl acetate (B1210297)
Ether Methyl iodide (following deprotonation) 3-Amino-1-methoxy-9-methyl-8-decene

Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will further oxidize the aldehyde to a carboxylic acid. The selective oxidation of the alcohol in the presence of the amine and alkene moieties would require careful selection of reagents and reaction conditions.

Table 4: Potential Oxidation Products of this compound

Oxidation Product Reagent Example
Aldehyde Pyridinium chlorochromate (PCC)
Carboxylic Acid Potassium permanganate (KMnO4)

Transformations of the Alkene Moiety

The carbon-carbon double bond in the backbone of this compound is amenable to a variety of addition reactions, providing a pathway to introduce new functional groups and modify the carbon skeleton.

Common transformations of alkenes that could be applied to this molecule include:

Hydrogenation: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), would reduce the double bond to a single bond, yielding the saturated analog, 3-Amino-9-methyl-decan-1-ol.

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond would result in the formation of a dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Hydration: Acid-catalyzed hydration would lead to the formation of an alcohol at the more substituted carbon of the original double bond. Alternatively, hydroboration-oxidation would result in the anti-Markovnikov addition of water, yielding an alcohol at the less substituted carbon.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring across the double bond.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Reductive workup (e.g., with zinc or dimethyl sulfide) would yield two carbonyl compounds (aldehydes or ketones). Oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids and/or ketones.

The choice of reaction conditions would be crucial to ensure selectivity and avoid unwanted side reactions with the amino and hydroxyl groups. Protection of these functional groups may be necessary for certain transformations of the alkene moiety.

Hydrogenation for Saturated Analogs

One of the fundamental derivatization strategies for unsaturated compounds is hydrogenation. The presence of a carbon-carbon double bond in this compound allows for the straightforward synthesis of its saturated counterpart, 3-Amino-9-methyldecan-1-ol. This transformation is typically achieved through catalytic hydrogenation, a process that involves the use of hydrogen gas in the presence of a metal catalyst.

Table 1: Catalytic Hydrogenation of this compound This table presents hypothetical research findings for the catalytic hydrogenation of this compound under various conditions.

Catalyst Solvent Temperature (°C) Pressure (psi) Reaction Time (h) Yield (%)
Pd/C (10%) Ethanol 25 50 4 98
PtO₂ Methanol (B129727) 25 50 6 95

Epoxidation and Dihydroxylation Studies

The alkene functionality in this compound is a prime site for oxidation reactions, such as epoxidation and dihydroxylation. These reactions introduce new functional groups and stereocenters, leading to a diverse set of derivatives for academic exploration.

Epoxidation of the double bond, typically carried out using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2-(7-amino-2,2-dimethyloxiran-3-yl)propan-1-ol. This epoxide is a highly reactive intermediate that can be further modified, for instance, by ring-opening reactions with various nucleophiles to generate a library of substituted amino alcohols.

Dihydroxylation, on the other hand, introduces two hydroxyl groups across the double bond. Depending on the reagents used, this can be achieved with either syn- or anti-selectivity. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), resulting in the formation of a diol with the hydroxyl groups on the same face of the original double bond. Anti-dihydroxylation can be achieved via the aforementioned epoxidation followed by acid-catalyzed hydrolysis, yielding a diol with the hydroxyl groups on opposite faces. These dihydroxylated analogs offer increased polarity and hydrogen bonding capabilities.

Table 2: Epoxidation and Dihydroxylation of this compound This table outlines hypothetical research findings for the epoxidation and dihydroxylation of this compound.

Reaction Reagent(s) Product Stereochemistry
Epoxidation m-CPBA 2-(7-amino-2,2-dimethyloxiran-3-yl)propan-1-ol Racemic mixture of diastereomers
Syn-dihydroxylation OsO₄, NMO 3-Amino-9-methyl-8,9-decane-1,8-diol Syn

Synthesis of Structural Analogs with Modified Chain Lengths or Branching Patterns

Beyond the modification of existing functional groups, the synthesis of structural analogs with altered carbon skeletons is a crucial aspect of academic exploration. This involves changing the length of the decenol chain or modifying the branching patterns to understand their influence on the compound's properties.

Exploration of the Amino-Decenol Scaffold with Varied Substituents

Furthermore, the branching at the 9-position can be altered. Instead of a methyl group, larger alkyl groups such as ethyl or propyl, or even cyclic structures, could be introduced. These changes would allow for a systematic investigation of the steric and electronic effects of the substituent at this position.

Table 3: Examples of Structural Analogs of this compound This table provides a hypothetical list of structural analogs with modified chain lengths and branching patterns.

Analog Name Modification
3-Amino-8-methyl-7-nonen-1-ol Shorter carbon chain
3-Amino-10-methyl-9-undecen-1-ol Longer carbon chain
3-Amino-9-ethyl-8-decen-1-ol Different branching at C9

Investigating the Impact of Chirality on Analogs

Chirality is a critical factor in the biological activity of many molecules. This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers, (R)-3-amino-9-methyl-8-decen-1-ol and (S)-3-amino-9-methyl-8-decen-1-ol. The synthesis and study of the individual enantiomers are essential to determine if one form is more active or exhibits different properties than the other.

Furthermore, the derivatization reactions discussed earlier can introduce new stereocenters. For example, epoxidation and dihydroxylation of the C8-C9 double bond create two new stereocenters, leading to the formation of multiple diastereomers. The stereoselective synthesis of these derivatives is a significant challenge but is crucial for a thorough understanding of the structure-activity relationship. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of these reactions.

A comprehensive academic exploration of this compound and its analogs would, therefore, involve the preparation and characterization of all possible stereoisomers to fully elucidate the role of stereochemistry in their properties.

Table 4: Potential Stereoisomers of 3-Amino-9-methyl-8,9-decanediol-1-ol This table illustrates the potential stereoisomers resulting from the dihydroxylation of a single enantiomer of this compound.

Starting Material Reaction Product Stereoisomers
(3R)-3-Amino-9-methyl-8-decen-1-ol syn-dihydroxylation (3R, 8S, 9S)-3-Amino-9-methyl-8,9-decanediol-1-ol and (3R, 8R, 9R)-3-Amino-9-methyl-8,9-decanediol-1-ol
(3R)-3-Amino-9-methyl-8-decen-1-ol anti-dihydroxylation (3R, 8S, 9R)-3-Amino-9-methyl-8,9-decanediol-1-ol and (3R, 8R, 9S)-3-Amino-9-methyl-8,9-decanediol-1-ol
(3S)-3-Amino-9-methyl-8-decen-1-ol syn-dihydroxylation (3S, 8R, 9R)-3-Amino-9-methyl-8,9-decanediol-1-ol and (3S, 8S, 9S)-3-Amino-9-methyl-8,9-decanediol-1-ol

Theoretical Frameworks and Computational Studies on 3 Amino 9 Methyl 8 Decen 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the decene backbone, coupled with the presence of amino and hydroxyl groups, suggests that 3-Amino-9-methyl-8-decen-1-ol can adopt a multitude of conformations in space. Understanding these conformations is critical as they dictate the molecule's physical and chemical properties.

Molecular mechanics calculations, often employed for initial conformational searches, would likely identify several low-energy conformers. The relative energies of these conformers would be influenced by the orientation of the amino and hydroxyl groups. The rotational barriers between these conformers can be calculated using quantum chemical methods, providing insight into the energy required to transition from one conformational state to another. For instance, the rotation of the hydroxyl group to form or break an intramolecular hydrogen bond would have a specific and calculable energy barrier.

Interactive Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle (H-O-C1-C2) (°)Dihedral Angle (O-C1-C2-C3) (°)Dihedral Angle (C1-C2-C3-N) (°)Relative Energy (kcal/mol)
A180 (anti)60 (gauche)60 (gauche)0.00
B60 (gauche)180 (anti)60 (gauche)1.25
C-60 (gauche)60 (gauche)180 (anti)2.50

A salient feature of amino alcohols is their capacity to form intramolecular hydrogen bonds (IMHBs), which significantly stabilize certain conformations. nih.gov In this compound, the primary IMHB would occur between the hydroxyl group (donor) and the lone pair of the nitrogen atom in the amino group (acceptor), forming a pseudo-six-membered ring. The strength of this O-H···N bond is a critical factor in determining the preferred conformation.

Studies on similar amino alcohols have demonstrated that the strength of such IMHBs can be influenced by the length of the carbon chain separating the functional groups. nih.gov While longer chains can sometimes lead to stronger bonds, the specific geometry of this compound would dictate the optimal distance and angle for this interaction. Molecular dynamics simulations in different solvents would further reveal the persistence of these IMHBs, as polar solvents might compete for hydrogen bonding sites, potentially disrupting the intramolecular network.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties and spectroscopic behavior of this compound.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules. For this compound, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO is expected to be localized primarily on the electron-rich amino group and the double bond, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed more across the carbon backbone, representing potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. The MEP map would visually represent the electron-rich (negative potential, likely around the oxygen and nitrogen atoms) and electron-poor (positive potential, likely around the hydroxyl hydrogen) regions of the molecule.

Interactive Table 2: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Quantum chemical calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structural confirmation.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning peaks in experimental spectra. The calculated chemical shifts would be sensitive to the conformational state of the molecule, particularly the presence of intramolecular hydrogen bonding, which would deshield the hydroxyl proton, causing it to appear at a higher chemical shift.

IR Spectroscopy: The predicted infrared (IR) spectrum would show characteristic vibrational frequencies. The O-H stretching frequency would be particularly informative; in the absence of an IMHB, it would appear as a sharp band around 3600-3650 cm⁻¹. However, the formation of an O-H···N hydrogen bond would cause this band to broaden and shift to a lower frequency (typically 3200-3500 cm⁻¹), providing strong evidence for this interaction. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹.

Interactive Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹) (Unscaled)Description
O-H Stretch (H-bonded)3450Broad
N-H Stretch (asymmetric)3400
N-H Stretch (symmetric)3320
C=C Stretch1650
C-O Stretch1050

Molecular Docking and Ligand-Protein Interaction Modeling (Hypothetical)

Given the presence of both hydrogen bond donors and acceptors, as well as a flexible hydrophobic chain, this compound has the potential to interact with biological macromolecules such as proteins. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein.

In a hypothetical scenario, this compound could be docked into the active site of an enzyme or a receptor. The amino and hydroxyl groups would likely form hydrogen bonds with polar amino acid residues (e.g., aspartate, glutamate, serine, threonine), while the decene chain could engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine). The binding affinity, or how strongly the molecule binds to the protein, can be estimated through scoring functions, providing a preliminary assessment of its potential biological activity. For instance, its structural similarity to some insect repellents or signaling molecules could suggest targets for such modeling. wikipedia.org

Predicting Binding Modes with Theoretical Biological Receptors

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com For a flexible molecule such as this compound, with its rotatable bonds, understanding its conformational behavior within a binding pocket is crucial. jscimedcentral.com The process involves placing the ligand in various conformations within the receptor's active site and calculating a score that estimates the binding affinity. orientjchem.org

The structural features of this compound—a primary amino group, a hydroxyl group, and a long lipophilic carbon chain with a terminal double bond—suggest several potential interactions with biological receptors. The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions. The hydroxyl group can also participate in hydrogen bonding, acting as both a donor and an acceptor. estranky.sk The long aliphatic chain contributes to hydrophobic (van der Waals) interactions, which are significant for binding affinity and specificity. nih.gov

Given its structure, potential theoretical biological receptors for this compound could include G-protein coupled receptors (GPCRs), particularly those that recognize biogenic amines, or ligand-gated ion channels. nih.govnih.gov For instance, studies on other long-chain alcohols have identified binding pockets in receptors like the GABA and glycine (B1666218) receptors. nih.gov The amine-recognizing domains found in various microbial and eukaryotic receptors could also be potential targets. nih.gov

A hypothetical docking study of this compound with a theoretical biogenic amine receptor might reveal the following interactions, as detailed in the table below. Such studies often employ software like AutoDock or GOLD to predict these interactions. researchgate.net Handling the flexibility of both the ligand and the receptor's side chains is a significant challenge in these simulations, and advanced algorithms are used to sample the vast conformational space. jscimedcentral.com

Table 1: Hypothetical Binding Interactions of this compound with a Theoretical Amine Receptor

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue in ReceptorPredicted Binding Energy Contribution (kcal/mol)
Amino Group (-NH2)Hydrogen Bond / IonicAspartic Acid, Glutamic Acid-5.0 to -8.0
Hydroxyl Group (-OH)Hydrogen BondSerine, Threonine, Tyrosine-2.5 to -4.5
Aliphatic ChainHydrophobic (van der Waals)Leucine, Isoleucine, Valine-8.0 to -12.0
Methyl Group on AlkeneHydrophobicAlanine (B10760859), Proline-1.0 to -2.0

Structure-Activity Relationship (SAR) Derivation for Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. slideshare.net For this compound, a systematic theoretical SAR study would involve creating a library of virtual analogs and predicting their binding affinity for a chosen receptor. This process helps to identify the key structural motifs, or the pharmacophore, responsible for the desired activity. slideshare.net

The primary functional groups of this compound—the amine and the alcohol—are critical for its interaction with polar residues in a receptor's binding site. nih.gov The length and saturation of the carbon chain are also expected to play a significant role. Research on other long-chain amino alcohols has shown that both the presence of these functional groups and the nature of the aliphatic chain are crucial for biological effects. researchgate.net

To establish a theoretical SAR, one could systematically modify the parent structure and calculate the predicted binding affinity for each analog. Key modifications could include:

Altering the position of the amino and hydroxyl groups: Moving these groups along the decene chain would probe the optimal geometry for interaction with the receptor.

Modifying the alkyl chain: Shortening, lengthening, or introducing branching to the chain would elucidate the importance of the hydrophobic tail. acs.org

Changing the stereochemistry: The molecule has a chiral center at the 3-position, and the two enantiomers could exhibit different binding affinities.

Modifying the terminal alkene: Saturation of the double bond or altering the position of the methyl group would provide insight into the role of this terminus.

The findings from such a theoretical study can be summarized in a data table, providing a clear overview of the SAR.

Table 2: Theoretical Structure-Activity Relationship (SAR) for Analogs of this compound

Analog ModificationRationalePredicted Effect on Binding Affinity
Removal of the 3-amino groupAssess the importance of the primary amine for polar contacts.Significant decrease
Removal of the 1-hydroxyl groupEvaluate the contribution of the hydroxyl group to hydrogen bonding.Moderate decrease
Saturation of the 8-decene double bondDetermine the influence of the terminal alkene on conformation and binding.Slight to moderate change
Shortening of the alkyl chain (e.g., to 6 carbons)Investigate the role of the hydrophobic tail length.Decrease
Lengthening of the alkyl chain (e.g., to 12 carbons)Explore the limits of the hydrophobic pocket.Variable (potential increase or decrease)
Methylation of the 3-amino group (secondary amine)Alter hydrogen bonding capacity and steric bulk.Variable

These computational predictions, while theoretical, provide a valuable roadmap for the synthesis and biological evaluation of new analogs, ultimately accelerating the discovery of compounds with optimized activity.

Mechanistic Investigations of 3 Amino 9 Methyl 8 Decen 1 Ol S Interactions with Biological Systems Non Clinical Focus

Exploration of Enzymatic Transformations and Metabolic Fates in Model Systems (e.g., in vitro enzymatic assays)

The metabolism of xenobiotics, including amino alcohols, is a critical area of study in understanding their biological persistence and activity. In vitro enzymatic assays provide a controlled environment to investigate these processes.

The structure of 3-Amino-9-methyl-8-decen-1-ol, featuring both an amino and a hydroxyl group, suggests it could be a substrate for various biocatalytic systems. Enzymes such as amine dehydrogenases (AmDHs) and alcohol dehydrogenases (ADHs) are known to act on amino alcohols. nih.govnih.gov The chirality and spatial arrangement of the amino and hydroxyl groups are crucial for enzyme recognition and binding.

Engineered AmDHs have demonstrated the ability to catalyze the reductive amination of hydroxy ketones to produce chiral amino alcohols, indicating that the reverse reaction, the deamination of amino alcohols, is also plausible. nih.gov The recognition of the substrate by these enzymes is highly dependent on the stereochemistry and the nature of the substituents near the functional groups.

Interactive Table: Potential Biocatalytic Systems for Amino Alcohols

Enzyme Class Potential Reaction on Amino Alcohols Reference
Amine Dehydrogenases (AmDHs) Reductive amination of hydroxy ketones / Deamination of amino alcohols nih.gov
Alcohol Dehydrogenases (ADHs) Oxidation of alcohols / Reduction of ketones nih.gov
N-Acetyltransferases (NATs) Acetylation of the amino group nih.gov

Based on the known metabolic pathways for similar compounds, several theoretical biotransformation routes for this compound can be proposed. These pathways often involve Phase I and Phase II metabolic reactions.

Phase I Reactions:

Oxidation: The primary alcohol group is susceptible to oxidation by alcohol dehydrogenases to form an aldehyde, which can be further oxidized to a carboxylic acid. The carbon backbone, particularly at positions allylic to the double bond, could also be a target for hydroxylation by cytochrome P450 enzymes.

Deamination: Oxidative deamination of the amino group, potentially catalyzed by amine oxidases, would yield a ketone.

N-oxidation: The amino group could undergo N-oxidation.

Phase II Reactions:

Glucuronidation: The hydroxyl group is a prime site for conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.

Sulfation: The hydroxyl group can also be sulfated by sulfotransferases.

Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs), a common metabolic route for primary amines. nih.gov

The metabolism of the related compound cathinone, which also possesses an amino alcohol structure, involves the reduction of a ketone group to form cathine (B3424674) and norephedrine, highlighting the potential for reductive pathways as well. wikipedia.org

Interaction with Cellular Components at a Molecular Level (Non-Clinical)

The physicochemical properties of this compound will govern its interactions with cellular structures like membranes and macromolecules.

The ability of a molecule to cross biological membranes is a key determinant of its biological activity. For this compound, its lipophilicity, size, and charge at physiological pH will influence its membrane permeability. The presence of both a polar alcohol and a potentially charged amino group, along with a nonpolar hydrocarbon chain, gives the molecule amphipathic character.

Studies on similar small molecules, such as 2-amino-4-substituted pyridines, have utilized in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess blood-brain barrier permeability. nih.gov Such assays could theoretically be used to predict the passive diffusion potential of this compound across membranes. The primary amine would likely be protonated at physiological pH, which could hinder passive diffusion but might facilitate interaction with specific transporters.

The amphipathic nature of this compound suggests potential interactions with both the lipid bilayer of cell membranes and with proteins. The hydrophobic decene chain could intercalate into the lipid core of the membrane, while the polar amino and hydroxyl groups could interact with the polar head groups of phospholipids (B1166683) or with the aqueous environment.

Binding to proteins is another critical aspect. Amino alcohols have been shown to bind to the active sites of enzymes, as seen with inhibitors of N-acetyltransferase. nih.gov They can also interact with receptors; for instance, β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4)/MD-2 complex. nih.gov The binding is often driven by a combination of hydrogen bonding (from the hydroxyl and amino groups) and hydrophobic interactions (from the alkyl chain).

Advanced Mechanistic Studies on Theoretical Biological Activity (e.g., enzyme inhibition mechanisms for related compounds, if applicable to amino alcohols)

The amino alcohol moiety is a common structural feature in many biologically active compounds and can contribute to mechanisms like enzyme inhibition. researchgate.net An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org

Based on studies of other amino alcohols, this compound could theoretically act as an enzyme inhibitor through several mechanisms:

Competitive Inhibition: If the molecule structurally mimics the natural substrate of an enzyme, it could bind to the active site and prevent the substrate from binding. For example, the amino alcohol pseudoephedrine acts as a sympathomimetic agent by indirectly promoting the release of norepinephrine. wikipedia.org Similarly, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase. wikipedia.org

Non-competitive Inhibition: The molecule could bind to an allosteric site on an enzyme, a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. libretexts.org This type of inhibition has been observed with various compounds and is a common mode of feedback regulation in metabolic pathways. libretexts.org

Irreversible Inhibition: While less common for simple amino alcohols, some molecules can form covalent bonds with key amino acid residues in the enzyme's active site, leading to irreversible inactivation. libretexts.org

For instance, a series of β-amino alcohols were synthesized and shown to be specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, which are potential targets for anti-tubercular drugs. nih.gov The inhibitory mechanism likely involves the amino alcohol binding to the active site of the enzyme.

Interactive Table: Types of Enzyme Inhibition Potentially Relevant to Amino Alcohols

Inhibition Type Mechanism Potential Interaction Site Reference
Competitive Inhibitor resembles the substrate and binds to the active site. Active Site youtube.com
Non-competitive Inhibitor binds to an allosteric site, changing the enzyme's conformation. Allosteric Site libretexts.org
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Enzyme-Substrate Complex youtube.com

Investigation of Biochemical Pathways where Amino Alcohols may Play a Role

Long-chain amino alcohols are a class of molecules that can participate in or interfere with various metabolic pathways. Their structural similarity to endogenous molecules, such as sphingoid bases, suggests they could be recognized by enzymes involved in lipid metabolism. gerli.comnih.gov

The biosynthesis of sphingolipids, for example, begins with the condensation of L-serine and a fatty acyl-CoA to form a long-chain base, a type of amino alcohol. gerli.comnih.gov Exogenous amino alcohols like this compound could potentially act as competitive inhibitors or alternative substrates for the enzymes in this pathway, such as serine palmitoyltransferase, thereby modulating the levels of critical signaling lipids like ceramides (B1148491) and sphingosine-1-phosphate. gerli.com

Furthermore, the functional groups of amino alcohols are susceptible to enzymatic modification. The primary alcohol group can be a substrate for alcohol dehydrogenases, which catalyze their oxidation. acs.org The amino group can undergo reactions such as N-alkylation or deamination, processes that could alter the molecule's biological activity or prepare its carbon skeleton for entry into other metabolic cycles. nih.govicdst.org

Certain amino alcohols have been found to possess distinct biological activities, including antimicrobial and cytotoxic effects, which imply interaction with essential life-sustaining pathways. nih.govresearchgate.net For instance, some synthetic amino alcohols show inhibitory activity against enzymes like acetylcholinesterase, a key enzyme in neurotransmission that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov This suggests a potential for interaction with nervous system pathways.

The table below summarizes potential enzymatic pathways that could involve long-chain amino alcohols, based on studies of analogous compounds.

Potential PathwayInvolved Enzymes (Examples)Potential Effect of Amino AlcoholReference(s)
Sphingolipid MetabolismSerine Palmitoyltransferase, Ceramide SynthaseCompetitive inhibition or alternative substrate, altering lipid signaling. gerli.comnih.gov
Alcohol MetabolismAlcohol DehydrogenaseOxidation of the primary alcohol group to an aldehyde. acs.org
Neurotransmitter RegulationAcetylcholinesteraseInhibition of enzyme activity, affecting acetylcholine levels. researchgate.netnih.gov
Amino Acid CatabolismTransaminases, DeaminasesRemoval or transfer of the amino group, feeding the carbon backbone into other pathways. icdst.org
Xenobiotic MetabolismCytochrome P450 enzymesHydroxylation, oxidation, or other modifications to facilitate excretion. drugbank.com

Structural Basis of Interactions (e.g., using crystallography or computational methods to study binding modes with purified enzymes)

The specific interactions of this compound with biological macromolecules have not been empirically determined through methods like X-ray crystallography or NMR spectroscopy. However, computational modeling and studies of related ligands provide a framework for predicting its binding behavior.

The binding of a molecule like this compound to a protein target is governed by the interplay of its structural features: the long, nonpolar decene chain and the polar amino alcohol head. The aliphatic chain is likely to favor interactions with hydrophobic pockets on a protein's surface or within its active site. nih.gov The polar head, containing the hydroxyl and amino groups, is capable of forming key directional interactions, such as hydrogen bonds and electrostatic interactions, with polar amino acid residues like aspartate, glutamate, serine, and asparagine, or with the protein backbone. nih.gov

Computational docking studies on other amino alcohols have successfully predicted their binding modes. For example, eugenol-derived β-amino alcohols were predicted to bind to the active site of acetylcholinesterase. nih.gov Similarly, molecular docking has been used to identify novel inhibitors of enzymes like aspartate semialdehyde dehydrogenase, where specific electrostatic interactions between the ligand's functional groups and active site arginine residues were crucial for binding. nih.gov

The mode of enzyme inhibition can be competitive, where the molecule directly competes with the natural substrate for the active site, or allosteric, where it binds to a different site and induces a conformational change that alters the enzyme's activity. icdst.orgwikipedia.org Given its structural components, this compound could potentially engage in either of these inhibition mechanisms depending on the specific enzyme target.

The table below outlines the likely molecular interactions between the functional moieties of an unsaturated long-chain amino alcohol and amino acid residues within a protein binding site.

Functional Group of Amino AlcoholType of InteractionPotential Interacting Amino Acid ResiduesReference(s)
Amino Group (-NH₂) Hydrogen Bonding, Electrostatic (as -NH₃⁺)Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Tyrosine, Main-chain carbonyls nih.gov
Hydroxyl Group (-OH) Hydrogen BondingSerine, Threonine, Aspartate, Glutamate, Histidine, Asparagine, Glutamine, Main-chain atoms nih.gov
Alkyl Chain (Unsaturated) Hydrophobic, van der WaalsLeucine, Isoleucine, Valine, Alanine (B10760859), Phenylalanine, Tryptophan, Proline, Methionine nih.gov
Double Bond (C=C) π-π Stacking, π-cationPhenylalanine, Tyrosine, Tryptophan, Histidine, Arginine, LysineN/A

Potential Origins and Biosynthetic Pathways of 3 Amino 9 Methyl 8 Decen 1 Ol if Naturally Occurring or Hypothetically

Investigation of Natural Product Isolation and Identification Methodologies

Should 3-Amino-9-methyl-8-decen-1-ol be discovered in a biological source, such as a bacterium, fungus, or marine invertebrate, its isolation and characterization would require a multi-step approach tailored to its amphipathic nature—possessing both polar (amino, hydroxyl) and non-polar (hydrocarbon chain) characteristics.

The initial extraction from a biological matrix (e.g., microbial culture or plant tissue) would aim to separate this lipophilic amino alcohol from a myriad of other cellular components.

Initial Extraction: Given its predicted lipophilic character, an initial extraction would likely employ organic solvents. A common strategy involves maceration of the biomass with a series of solvents of increasing polarity, or a single-stage extraction with a moderately polar solvent like methanol (B129727) or ethanol, which can dissolve both free and salt forms of amine-containing compounds. researchgate.netjocpr.com For a more targeted extraction of lipophilic compounds, solvents such as chloroform, dichloromethane, or ethyl acetate (B1210297) could be used. researchgate.netnih.gov The process often involves rendering the mixture alkaline (e.g., with lime water or ammonia) to ensure the amino group is in its free base form, enhancing its solubility in organic solvents. jiwaji.edu

Solvent-Solvent Partitioning: The crude extract would then be subjected to liquid-liquid partitioning. For instance, the total extract could be dissolved in a biphasic system, such as ethyl acetate and water. The pH of the aqueous phase would be adjusted to manipulate the protonation state of the amino group. At an acidic pH, the compound would become more polar (as an ammonium (B1175870) salt) and partition into the aqueous phase, separating it from neutral lipids. Subsequent basification of the aqueous layer and re-extraction with an organic solvent would then isolate the basic compounds. jocpr.com

Chromatographic Purification: A series of chromatographic steps would be essential for purification.

Column Chromatography: Initial cleanup could be performed on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate) to separate compounds based on polarity.

Ion-Exchange Chromatography: This technique would be highly effective, exploiting the basic nature of the amino group. The crude fraction could be passed through a cation-exchange resin, which would bind the protonated amine. After washing away neutral and acidic impurities, the target compound could be eluted by changing the pH or increasing the ionic strength of the buffer. google.com

High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity would likely be achieved using reversed-phase HPLC (RP-HPLC), where the non-polar alkyl chain would interact with a C18 stationary phase. A gradient of water and an organic solvent like acetonitrile (B52724) or methanol would be used for elution. mdpi.com

A hypothetical purification scheme is outlined in Table 1.

Table 1: Hypothetical Purification Scheme for this compound
Step Technique Rationale
1. Extraction Alkaline maceration with Ethyl Acetate Liberates the free amine and extracts lipophilic/amphipathic compounds.
2. Partitioning Acid-Base Extraction Separates basic compounds (like the target amine) from neutral and acidic lipids.
3. Fractionation Silica Gel Column Chromatography Initial separation based on polarity to remove highly non-polar and highly polar impurities.
4. Intermediate Purification Cation-Exchange Chromatography Specific separation of basic, amine-containing compounds from other components.
5. Final Purification Reversed-Phase HPLC (C18) High-resolution separation to achieve purity suitable for structural elucidation.

If the producing organism is investigated due to a specific biological activity (e.g., antimicrobial or cytotoxic effects), bio-guided isolation would be the strategy of choice. mdpi.commdpi.com This process involves fractionating the initial extract and testing each fraction for the activity of interest. The most active fractions are then sub-fractionated and re-tested, progressively concentrating the active principle. mdpi.com

For instance, if a crude extract showed antimicrobial properties, it would be separated by column chromatography into several fractions. nih.gov Each fraction's minimum inhibitory concentration (MIC) would be determined against a panel of microbes. The fraction with the lowest MIC value would be selected for further purification by HPLC, with each resulting peak being tested again. This iterative process ensures that the purification effort is focused solely on the molecule responsible for the biological effect, which could potentially be this compound, given that long-chain fatty acids and their derivatives are known to have antimicrobial properties. nih.govnih.gov

Hypothetical Biosynthetic Routes from Primary Metabolites

The structure of this compound suggests a hybrid biosynthetic origin, likely involving a modular enzymatic assembly line like a Polyketide Synthase (PKS), a Non-Ribosomal Peptide Synthetase (NRPS), or a PKS-NRPS hybrid system. ebi.ac.uknih.govrsc.org These enzymatic complexes are known for their ability to assemble complex molecules from simple primary metabolite precursors. nih.gov

The biosynthesis of this molecule would draw from two fundamental metabolic pools:

Lipid Metabolism: The decene backbone is clearly derived from fatty acid or polyketide biosynthesis. The process would start with a primer unit and involve sequential additions of two-carbon units from malonyl-CoA. nih.gov The methyl group at C-9 suggests the incorporation of a methylmalonyl-CoA extender unit instead of malonyl-CoA at a specific step, a known mechanism for creating branched-chain fatty acids. nih.gov The double bond at C-8 could be introduced by a dehydratase (DH) domain within a PKS module. The terminal alcohol could result from the reductive release of the completed chain from the synthase enzyme, a process catalyzed by a terminal reductase (R) domain, similar to the synthesis of long-chain fatty alcohols. nih.govrsc.org

Amino Acid Metabolism: The amino group at C-3 points towards the involvement of an amino acid precursor. A plausible scenario involves the incorporation of an amino acid by an NRPS module. Alternatively, a transaminase enzyme could introduce the amino group onto a keto-intermediate that was previously assembled by a PKS. The use of amino acids as precursors for amino alcohols is a well-established metabolic transformation. acs.org

A plausible biosynthetic pathway could be catalyzed by a hybrid PKS-NRPS system, encoded by a contiguous set of genes known as a biosynthetic gene cluster.

A conceptual model for the biosynthesis is as follows:

Chain Initiation: A loading module acylates the synthase with a starter unit, likely acetyl-CoA.

Polyketide Elongation & Branching: A PKS module incorporates a methylmalonyl-CoA unit, leading to the methyl branch. Subsequent PKS modules would add standard malonyl-CoA units to extend the chain. A dehydratase domain in the final PKS module would generate the C8-C9 double bond.

Amino Acid Incorporation: An NRPS module would activate and incorporate an amino acid (e.g., alanine (B10760859) or a beta-amino acid) at the C-3 position. This would likely involve condensation of the polyketide chain with the amino acid.

Reductive Release: A terminal reductase (R) domain would reduce the thioester bond, releasing the final product as an alcohol, this compound.

Identifying the corresponding gene cluster would involve searching the genome of the producing organism for sequences encoding PKS and NRPS domains. These clusters often have a predictable architecture, with genes for precursor supply, the core synthase, and tailoring enzymes located together.

Table 2: Hypothetical PKS/NRPS Domains for this compound Biosynthesis

Module/Domain Enzyme Class Function in Pathway
Loading Module (LM) Acyltransferase (AT) Selects and loads starter unit (e.g., Acetyl-CoA).
Module 1 Polyketide Synthase (PKS) Incorporates methylmalonyl-CoA, creating the C-9 methyl branch. Contains Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains.
Module 2-3 Polyketide Synthase (PKS) Elongates the chain with malonyl-CoA units.
Module 4 Polyketide Synthase (PKS) Final elongation and introduction of the C=C bond via a Dehydratase (DH) domain.
Module 5 Non-Ribosomal Peptide Synthetase (NRPS) Incorporates an amino acid at C-3. Contains Condensation (C), Adenylation (A), and Thiolation (T) domains.
Release Domain Reductase (R) Catalyzes the reductive release of the final molecule as an alcohol.

Chemo-taxonomic Significance and Distribution in Biological Systems (Hypothetical)

The structural class of a natural product can often serve as a chemical marker (chemotaxonomic marker) for a particular group of organisms. nih.gov The presence of branched-chain fatty acids, for example, is characteristic of certain bacterial genera like Bacillus. creative-proteomics.com

Hypothetical Distribution: Given its hybrid nature, this compound could be produced by organisms known for generating complex polyketides and non-ribosomal peptides, such as bacteria from the phylum Actinobacteria or filamentous fungi. Marine invertebrates, which often host symbiotic microorganisms, are also a rich source of such hybrid molecules.

Potential Biological Role and Significance: Long-chain amino alcohols and other bioactive lipids often function as signaling molecules or defense compounds. nih.gov

Antimicrobial Activity: The amphipathic structure is common among membrane-disrupting antimicrobial agents. nih.gov The compound could insert into microbial cell membranes, leading to leakage and cell death.

Signaling: In the producing organism, it might act as a signaling molecule to regulate processes like biofilm formation or sporulation, similar to how diffusible signal factors (which are also branched-chain fatty acid derivatives) function in some bacteria. frontiersin.org

Ecological Role: The compound could serve as a defensive allomone, protecting the host from predation or infection.

The unique combination of a branched chain, an amino group, and a specific unsaturation pattern would make this compound a highly specific marker. If found to be restricted to a particular genus or species, its detection could be used for rapid taxonomic identification, bypassing the need for genetic sequencing. nih.govresearchgate.net

Advanced Analytical Method Development for Research Applications of 3 Amino 9 Methyl 8 Decen 1 Ol

Quantitative Analysis in Complex Research Matrices

The development of quantitative analytical methods is fundamental for understanding the behavior of a compound in biological or environmental samples. Such methods would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to achieve the necessary sensitivity and selectivity.

Method Validation for Accuracy, Precision, and Robustness

Any quantitative method must undergo rigorous validation to ensure its reliability. This process establishes the method's performance characteristics. Key validation parameters that would need to be assessed are summarized in the table below.

Validation ParameterDescription
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Without access to 3-Amino-9-methyl-8-decen-1-ol, the experimental determination of these parameters is impossible.

Development of Internal Standards for High-Throughput Screening

In high-throughput screening (HTS) applications, internal standards are crucial for accurate quantification. An ideal internal standard is a compound that is structurally and chemically similar to the analyte but can be distinguished by the analytical instrument, most commonly through a mass difference. For this compound, a suitable internal standard would likely be a stable isotope-labeled version of the molecule itself.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms. By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, researchers can trace the fate of the molecule through complex biological or chemical systems.

Deuterium and Carbon-13 Labeling for Pathway Elucidation

The synthesis of deuterated (²H) or carbon-13 (¹³C) labeled this compound would be the first step in any mechanistic study. The position of the isotopic labels would be strategically chosen to probe specific metabolic transformations. For instance, labeling near the amino or hydroxyl groups could provide insights into enzymatic reactions involving these functionalities.

Application in Mass Spectrometry-Based Flux Analysis

Metabolic flux analysis using isotopically labeled compounds allows for the quantification of the rates of metabolic reactions. By feeding cells or organisms with a labeled substrate and analyzing the isotopic enrichment in downstream metabolites, researchers can map and quantify metabolic pathways. This approach would be invaluable for understanding the biological role of this compound, should it be identified as a metabolite or a bioactive compound.

Hyphenated Techniques and Miniaturization in Chemical Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method (e.g., LC-MS, GC-MS), would be the methods of choice for the analysis of this compound in complex mixtures. These techniques offer high resolving power and the ability to provide structural information. Furthermore, the trend towards miniaturization in analytical chemistry, such as the use of microfluidic devices, could enable the analysis of this compound from very small sample volumes with increased sensitivity and speed.

Due to a lack of specific research data on the analytical methodologies for this compound, a detailed article on its advanced analytical method development cannot be provided at this time. Extensive searches for peer-reviewed literature and research findings concerning the application of LC-NMR, GCxGC-MS, and microfluidic screening specifically for this compound did not yield any relevant results.

The scientific community has not published specific studies on the separation, identification, or high-throughput reactivity screening of this compound using the advanced techniques mentioned in the requested outline. General principles of these analytical methods exist, but their direct application and any resulting data for this particular compound are not available in the public domain.

Consequently, the creation of an evidence-based article with detailed research findings and data tables, as per the user's request, is not feasible without resorting to speculation. Further research on this specific chemical compound is required before such an article can be accurately composed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.